Griffonilide

Overview

Description

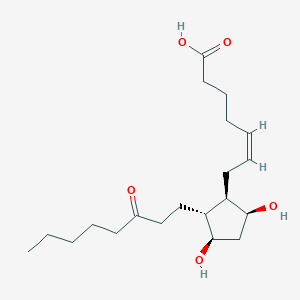

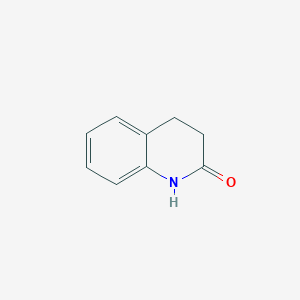

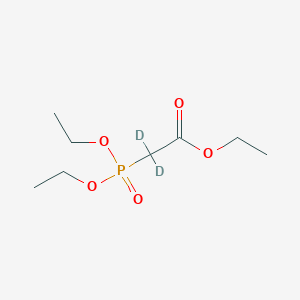

Griffonilide is a butenolide compound isolated from the roots of the plant Semiaquilegia adoxoides. It is often found alongside lithospermoside. This compound has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol . This compound is known for its white to off-white solid appearance and is primarily used in scientific research.

Mechanism of Action

Target of Action

Griffonilide is a butenolide, isolated from the roots of Semiaquilegia adoxoides

Mode of Action

The exact mode of action of this compound remains unknown due to the lack of comprehensive studies on this compound. It is hypothesized that this compound may interact with its targets to induce certain biochemical changes, but the specifics of these interactions are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Biochemical Analysis

Cellular Effects

Griffonilide has been found to have potent anti-inflammatory activity . It also has inhibitory effects on S180 solid tumors in mice and is effective against H2O2-induced oxidative stress in human lens epithelial (HLE) cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Griffonilide is typically extracted from the roots of Semiaquilegia adoxoides. The extraction process involves several steps:

Extraction: The roots are crushed and subjected to microwave extraction using 60-85% ethanol for 10-60 minutes. This process is repeated multiple times to obtain the extract.

Alkaline Solution and Acid Precipitation: The extract is treated with an alkaline solution, followed by acidification to precipitate the compound.

Column Chromatography: The precipitate is purified using column chromatography with neutral alumina and a mixture of organic solvents.

Recrystallization: The purified compound is recrystallized using dichloromethane and methanol to achieve a purity of over 95%.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Griffonilide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Solvents: Common solvents include dichloromethane, methanol, and ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different butenolide derivatives, while reduction may produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Griffonilide has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in various chemical studies and as a starting material for synthesizing other compounds.

Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammation and infections.

Industry: this compound is used in the development of new pharmaceuticals and as a standard in quality control processes

Comparison with Similar Compounds

Griffonilide is unique due to its specific structure and biological activities. Similar compounds include:

Lithospermoside: Often found alongside this compound, it shares some structural similarities but has distinct biological activities.

Kaempferol: A flavonoid with anti-inflammatory properties, it differs in structure but shares some functional similarities.

Gallic Acid: Known for its antioxidant properties, it is structurally different but has overlapping applications in research.

This compound stands out due to its specific extraction source and unique combination of biological activities, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name |

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWUBYBAUIHOHG-DTLFHODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)OC2C(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61371-55-9 | |

| Record name | Griffonilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Griffonilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of griffonilide in nature?

A1: this compound has been identified in several plant species, primarily belonging to the Fabaceae and Ranunculaceae families. These include:

- Semiaquilegia adoxoides: A traditional Chinese medicinal plant where this compound content in roots has been reported between 0.17-0.49 mg/g. [, ]

- Bauhinia pentandra: this compound, along with a new derivative named 7-epi-griffonilide, has been isolated from the leaves of this plant. []

- Tylosema esculentum (Marama bean): This plant is a significant source of this compound, which is primarily concentrated in the tubers. [, ]

- Bauhinia winitii: This plant has demonstrated anti-diabetic potential, and this compound is one of the active compounds identified. []

- Griffonia simplicifolia: This plant lends its name to the compound, as this compound was first isolated from this species. []

- Bauhinia thonningii: this compound has also been successfully isolated from the stem bark of this plant. []

Q2: What is the chemical structure of this compound and what is its molecular formula and weight?

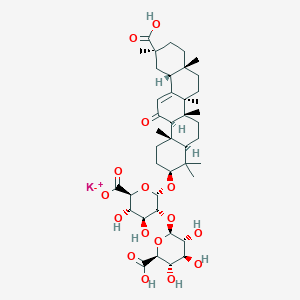

A: this compound is a lactone, specifically a benzofuranone derivative. Its molecular formula is C16H18O4, and its molecular weight is 274.3 g/mol. [, , ]

Q3: What analytical techniques are commonly employed for the isolation, characterization, and quantification of this compound?

A3: Researchers have utilized several methods for studying this compound, including:

- Isolation and Purification: Chromatographic techniques such as silica column chromatography are frequently used to separate and purify this compound from plant extracts. []

- Structural Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry, are crucial for elucidating the structure of this compound and confirming its identity. [, ]

- Quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound. This technique allows for accurate determination of this compound content in various plant samples. [] Additionally, High-Performance Thin-Layer Chromatography (HPTLC) has been explored as a technique for analyzing this compound and other secondary metabolites in Semiaquilegiae Radix. []

Q4: What are the reported biological activities of this compound?

A4: While research on this compound is still ongoing, preliminary studies suggest it might possess various biological activities:

- Antioxidant Activity: this compound has shown promising antioxidant properties, particularly in scavenging superoxide radicals (O2−•) and hydroxyl radicals (•OH). This activity suggests potential benefits in protecting against oxidative stress-related diseases. []

- Anti-diabetic Potential: this compound exhibited significant α-glucosidase inhibitory activity in in vitro studies. This enzyme plays a crucial role in carbohydrate digestion and metabolism, making this compound a potential candidate for developing new anti-diabetic agents. []

- Traditional Medicinal Uses: In traditional medicine, extracts from plants rich in this compound, like Tylosema esculentum, have been used to address digestive issues such as diarrhea. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)

![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)